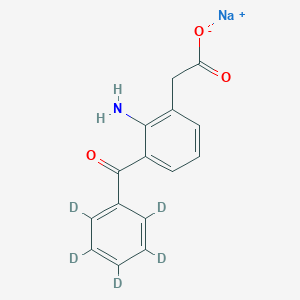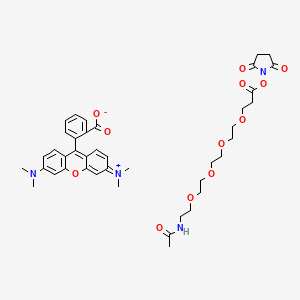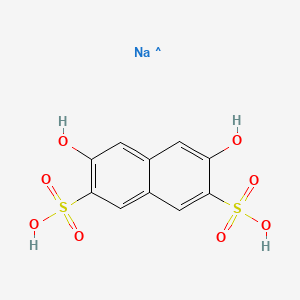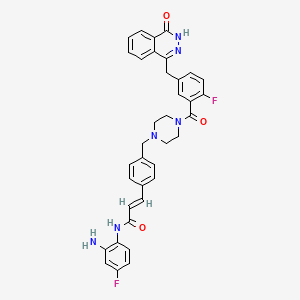![molecular formula C25H28NO6- B12367375 L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester](/img/structure/B12367375.png)
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester: is a derivative of L-aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protective group in peptide synthesis, and the esterification at the 4-position adds further specificity to its applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester typically involves the protection of the amino group of L-aspartic acid with the Fmoc group. This is followed by esterification at the 4-position with 1-ethyl-1-methylpropyl alcohol. The reaction conditions often include the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same protective group chemistry and esterification reactions, but with optimized conditions for yield and purity. The use of automated peptide synthesizers is common in industrial settings to ensure consistency and efficiency .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the fluorenylmethyloxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the ester group, converting it back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the 1-ethyl-1-methylpropyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Chemistry: This compound is widely used in peptide synthesis as a protective group for the amino group of L-aspartic acid. It allows for selective deprotection and coupling reactions, facilitating the synthesis of complex peptides .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The protective groups help in the selective modification of peptides and proteins .
Medicine: In medicinal chemistry, this compound is used in the synthesis of peptide-based drugs. The protective groups allow for the selective formation of peptide bonds, which is crucial in the development of therapeutic peptides .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity .
作用机制
The mechanism of action of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester involves the selective protection of the amino group of L-aspartic acid. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and coupling reactions. The ester group at the 4-position adds further specificity, enabling the selective modification of peptides and proteins .
相似化合物的比较
N-Fmoc-L-aspartic acid: Similar in structure but lacks the ester group at the 4-position.
N-Fmoc-L-glutamic acid: Similar protective group chemistry but with a different amino acid backbone.
N-Fmoc-L-phenylalanine: Similar protective group but with a different side chain.
Uniqueness: The uniqueness of L-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(1-ethyl-1-methylpropyl) ester lies in its esterification at the 4-position, which adds specificity to its applications in peptide synthesis. This modification allows for selective reactions that are not possible with other similar compounds .
属性
分子式 |
C25H28NO6- |
|---|---|
分子量 |
438.5 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methylpentan-3-yloxy)-4-oxobutanoate |
InChI |
InChI=1S/C25H29NO6/c1-4-25(3,5-2)32-22(27)14-21(23(28)29)26-24(30)31-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,20-21H,4-5,14-15H2,1-3H3,(H,26,30)(H,28,29)/p-1/t21-/m0/s1 |
InChI 键 |
SYGKUYKLHYQKPL-NRFANRHFSA-M |
手性 SMILES |
CCC(C)(CC)OC(=O)C[C@@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CCC(C)(CC)OC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)

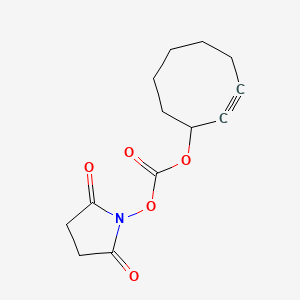


![6-methoxy-2-[2-(3-methoxyphenyl)ethyl]chromen-4-one](/img/structure/B12367318.png)

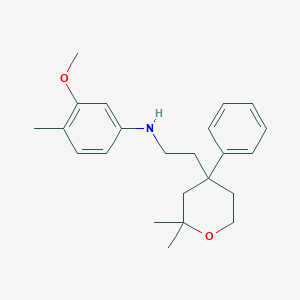
![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B12367334.png)
